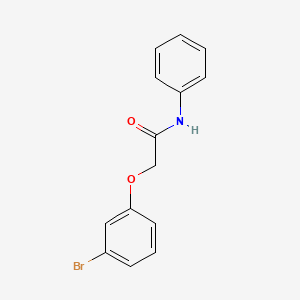![molecular formula C16H20F3N3O3S B4693557 1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)
1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been studied extensively for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and cancer cell survival. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells, which leads to the death of these cells. Furthermore, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have potential therapeutic applications in treating neurodegenerative diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide. One possible direction is to further investigate its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its anti-tumor and anti-cancer properties. Furthermore, future studies can focus on optimizing the synthesis method to obtain higher yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor and anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c1-2-26(24,25)22-8-4-6-13(11-22)15(23)21-20-10-12-5-3-7-14(9-12)16(17,18)19/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMPEUXQGDSBN-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furyl)-3-[(2-hydroxy-4-methylphenyl)amino]-2-propen-1-one](/img/structure/B4693480.png)

![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4693516.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![3,5-dihydroxy-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzohydrazide](/img/structure/B4693526.png)
![N-cyclopentyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4693534.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4693542.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4693550.png)
![ethyl 2-(benzoylamino)-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4693552.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)
![ethyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4693587.png)
